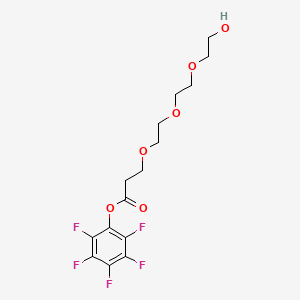

Hydroxy-PEG3-PFP ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy-PEG3-PFP ester typically involves the reaction of a polyethylene glycol derivative with pentafluorophenyl chloroformate. The reaction is carried out in an organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) under anhydrous conditions to prevent hydrolysis of the ester . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and consistency .

Analyse Des Réactions Chimiques

Amine Conjugation via PFP Ester

The PFP ester group enables selective and efficient coupling with primary and secondary amines under mild aqueous conditions, forming stable amide bonds. This reaction is critical for bioconjugation applications, such as protein labeling and nanoparticle functionalization.

Reaction Mechanism

-

Step 1 : Nucleophilic attack by the amine on the PFP ester’s carbonyl carbon.

-

Step 2 : Elimination of pentafluorophenol (PFP-OH) as a leaving group.

Example :

Key Data

| Parameter | Value/Observation | Source |

|---|---|---|

| Optimal pH range | 7.0–9.0 | |

| Hydrolysis half-life (pH 7.4) | ~4–6 hours (vs. 2–4 hours for NHS esters) | |

| Conjugation efficiency | >90% with primary amines |

Applications :

Hydroxyl Group Derivatization

The terminal hydroxyl group allows further functionalization through reactions such as:

Esterification or Carboxylation

-

Reaction with activated carboxylic acids (e.g., using CDI or DCC) to form esters.

-

Example: Conversion to carboxylic acid via oxidation for additional coupling .

Etherification

Click Chemistry

-

After activation (e.g., to azide or alkyne), participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Example Derivatization Pathway :

Comparative Stability and Reactivity

PFP esters exhibit superior stability in aqueous solutions compared to NHS esters, enabling longer reaction windows and reduced hydrolysis byproducts.

Hydrolysis Rate Comparison

| Ester Type | Half-Life (pH 7.4) | Reactivity with Amines |

|---|---|---|

| NHS ester | 2–4 hours | Moderate |

| PFP ester | 4–6 hours | High |

Advantages :

Protein Labeling

In a study using HOOK™-PFP-Biotin, >95% labeling efficiency was achieved for bovine serum albumin (BSA) within 2 hours at pH 8.0, demonstrating the utility of PFP esters in diagnostic assays .

Nanoparticle Functionalization

This compound facilitated surface modification of lipid nanoparticles, enhancing colloidal stability and targeting specificity .

Synthetic Considerations

Applications De Recherche Scientifique

1. PROTAC Development

- Hydroxy-PEG3-PFP ester serves as a critical linker in the construction of PROTACs, enabling the selective targeting and degradation of specific proteins. This application is particularly significant in cancer research, where the degradation of oncogenic proteins is crucial for therapeutic strategies .

2. Bioconjugation

- The compound is employed in bioconjugation processes to attach drugs or targeting ligands to proteins or nanoparticles. The PFP ester group reacts efficiently with primary amines, allowing for stable bioconjugate formation . This capability is vital for creating targeted drug delivery systems that enhance therapeutic efficacy.

3. Drug Delivery Systems

- This compound enhances the solubility and stability of therapeutic agents, making it an ideal candidate for developing advanced drug delivery systems such as PEGylated liposomes and nanoparticles . These systems improve the pharmacokinetics and biodistribution of drugs.

4. Surface Modification

- The compound can modify surfaces of nanoparticles and cells, improving their interactions with biological systems. This application is essential for developing new materials in nanotechnology and biomedical research .

Case Studies

Case Study 1: PROTAC Development

In a study published in EBioMedicine, researchers utilized this compound in synthesizing PROTACs targeting specific cancer-related proteins. The study demonstrated that these PROTACs effectively degraded target proteins in vitro, leading to reduced tumor cell viability .

Case Study 2: Drug Delivery Systems

A recent investigation into PEGylated liposomes incorporated this compound to enhance drug solubility and stability. The results indicated improved drug release profiles and increased therapeutic efficacy in vivo compared to non-PEGylated formulations .

Mécanisme D'action

The mechanism of action of Hydroxy-PEG3-PFP ester involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein, thereby reducing its cellular levels . The pentafluorophenyl ester group of this compound reacts with the amine groups of the ligands, forming stable amide bonds and ensuring the integrity of the PROTAC molecule .

Comparaison Avec Des Composés Similaires

Hydroxy-PEG3-PFP ester can be compared with other PEG-based linkers and amine-reactive crosslinkers:

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the pentafluorophenyl ester group, which is more stable in aqueous solutions compared to the N-hydroxysuccinimide ester. This stability allows for more efficient and controlled reactions with amine-containing molecules, making it a preferred choice for applications requiring high specificity and stability .

Activité Biologique

Hydroxy-PEG3-PFP ester is a polyethylene glycol (PEG) derivative that incorporates a hydroxyl group and a pentafluorophenyl (PFP) ester moiety. This compound has garnered attention for its applications in bioconjugation, particularly in labeling proteins and oligonucleotides. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C15H17F5O6

Molecular Weight : 388.3 g/mol

CAS Number : 1807537-40-1

Purity : ≥95%

Storage Conditions : -20°C

The structure of this compound allows it to react with primary amines (-NH2), facilitating the formation of stable conjugates. The PFP ester group is particularly noteworthy for its stability in aqueous solutions compared to traditional NHS esters, making it a valuable tool for various bioconjugation applications .

This compound functions primarily through the following mechanisms:

- Amine Labeling : The PFP ester reacts with primary amines on proteins or oligonucleotides, forming stable amide bonds. This reaction is advantageous for creating bioconjugates that retain biological activity.

- Stability in Aqueous Solutions : Unlike NHS esters, PFP esters are less prone to hydrolysis, which enhances their reactivity and efficiency in biological environments .

- Versatile Functionalization : The hydroxyl group present in this compound allows for further derivatization, enabling researchers to introduce additional reactive functional groups as needed .

Applications in Biological Research

This compound is utilized in various biological applications, including:

- Protein Labeling : It is commonly employed to label proteins for tracking and imaging purposes.

- Oligonucleotide Modification : The compound can modify amine-containing oligonucleotides, which is critical for developing therapeutic nucleic acids.

- Nanoparticle Surface Modification : this compound can be used to modify the surfaces of nanoparticles for drug delivery systems .

Case Studies and Research Findings

- Protein Conjugation Studies :

- Therapeutic Applications :

- Comparative Studies with NHS Esters :

Summary Table of Biological Activity

| Property | This compound |

|---|---|

| Molecular Weight | 388.3 g/mol |

| Reactivity | High with primary amines |

| Stability | Superior to NHS esters |

| Common Uses | Protein labeling, oligonucleotide modification, nanoparticle surface modification |

| Derivatization Potential | Yes (via hydroxyl group) |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F5O6/c16-10-11(17)13(19)15(14(20)12(10)18)26-9(22)1-3-23-5-7-25-8-6-24-4-2-21/h21H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIKFXKPNIRFLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401121184 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-40-1 | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401121184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.